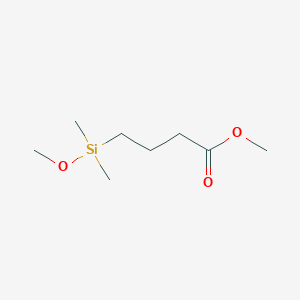![molecular formula C6H5ClN4 B1506097 7-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 1159811-34-3](/img/structure/B1506097.png)
7-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine
概要
説明
7-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic aromatic organic compound characterized by the presence of a triazolo[1,5-c]pyrimidine core with a chlorine atom at the 7th position and a methyl group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methyl-4,5-dichloropyrimidine with hydrazine hydrate in the presence of a suitable catalyst, followed by chlorination[_{{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_2{Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo1,5 ... - MDPI.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions: 7-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced analogs.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 7-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including anti-tumor properties[_{{{CITATION{{{_2{Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo1,5 ... - MDPI. It is being studied for its ability to inhibit certain enzymes involved in cancer cell proliferation.
Medicine: Research is ongoing to explore the medicinal applications of this compound, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In the chemical industry, this compound is used in the production of various agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.
作用機序
The mechanism by which 7-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine
7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness: 7-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is unique due to the presence of both a chlorine atom and a methyl group on the triazolo[1,5-c]pyrimidine core. This combination of substituents imparts distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
7-chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-9-6-2-5(7)8-3-11(6)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOYREHEOWQCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NC(=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717118 | |
| Record name | 7-Chloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159811-34-3 | |
| Record name | 7-Chloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[d]oxazol-6-ylmethanamine](/img/structure/B1506020.png)


![4-Chlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1506036.png)




![5'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1506051.png)

![[2-(2-Fluoro-phenyl)-oxazol-4-YL]-methanol](/img/structure/B1506054.png)
![3,6-Dimethylimidazo[2,1-B][1,3]thiazole-2-carboxylic acid](/img/structure/B1506059.png)

